molecular formula C22H29NO6 B12972984 (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate

(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate

Cat. No.: B12972984
M. Wt: 403.5 g/mol
InChI Key: DTLYVEUWMPUDLW-JOCHJYFZSA-N
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Description

(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a benzyloxy group, a dihydroxybutan moiety, and a methoxypicolinate core. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate typically involves multi-step organic reactions. The process begins with the preparation of the picolinate core, followed by the introduction of the benzyloxy and dihydroxybutan groups. Common reagents used in these reactions include benzyl alcohol, propyl bromide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the benzyloxy and dihydroxybutan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features enable it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Propyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate shares similarities with other picolinate derivatives, such as methyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate and ethyl 5-((benzyloxy)methyl)-4-(1,2-dihydroxybutan-2-yl)-6-methoxypicolinate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This distinct structure imparts unique chemical properties and reactivity, making it valuable for various applications.

References

Royal Society of Chemistry.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

propyl 4-[(2S)-1,2-dihydroxybutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C22H29NO6/c1-4-11-29-21(25)19-12-18(22(26,5-2)15-24)17(20(23-19)27-3)14-28-13-16-9-7-6-8-10-16/h6-10,12,24,26H,4-5,11,13-15H2,1-3H3/t22-/m1/s1

InChI Key

DTLYVEUWMPUDLW-JOCHJYFZSA-N

Isomeric SMILES

CCCOC(=O)C1=NC(=C(C(=C1)[C@@](CC)(CO)O)COCC2=CC=CC=C2)OC

Canonical SMILES

CCCOC(=O)C1=NC(=C(C(=C1)C(CC)(CO)O)COCC2=CC=CC=C2)OC

Origin of Product

United States

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